molecular formula C11H10ClFO2 B8007154 Ethyl 3-Chloro4-fluorocinnamate

Ethyl 3-Chloro4-fluorocinnamate

Cat. No.: B8007154
M. Wt: 228.65 g/mol
InChI Key: JEXAHVAICWOJHJ-GQCTYLIASA-N
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Description

Ethyl 3-Chloro4-fluorocinnamate is an organic compound with the molecular formula C11H10ClFO2. It is a derivative of cinnamic acid, characterized by the presence of chloro and fluoro substituents on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-Chloro4-fluorocinnamate can be synthesized through the esterification of 3-chloro-4-fluorocinnamic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-Chloro4-fluorocinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Derivatives with different functional groups replacing the chloro or fluoro substituents.

    Reduction: Ethyl 3-chloro-4-fluorocinnamyl alcohol.

    Oxidation: 3-chloro-4-fluorocinnamic acid.

Scientific Research Applications

Ethyl 3-Chloro4-fluorocinnamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive cinnamate derivatives.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-Chloro4-fluorocinnamate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .

Comparison with Similar Compounds

Ethyl 3-Chloro4-fluorocinnamate can be compared with other cinnamate derivatives such as:

    Ethyl cinnamate: Lacks the chloro and fluoro substituents, resulting in different chemical reactivity and biological activity.

    Ethyl 3-chlorocinnamate: Contains only the chloro substituent, which affects its chemical properties and applications.

    Ethyl 4-fluorocinnamate:

Properties

IUPAC Name

ethyl (E)-3-(3-chloro-4-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO2/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3-7H,2H2,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXAHVAICWOJHJ-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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